molecular formula C12H13ClN2 B3427052 1,4-Benzenediamine, N-phenyl-, monohydrochloride CAS No. 56426-15-4

1,4-Benzenediamine, N-phenyl-, monohydrochloride

Cat. No.: B3427052
CAS No.: 56426-15-4
M. Wt: 220.70 g/mol
InChI Key: PNEVDCGZQWFIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Aromatic Amine Chemistry

N-Phenyl-1,4-benzenediamine monohydrochloride holds a significant position within the broader class of aromatic amines due to its versatile reactivity. The presence of two distinct amine groups—one primary and one secondary—allows for selective chemical transformations, making it a valuable building block in organic synthesis. It serves as a precursor in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals. sigmaaldrich.com

One of the key areas of its application is in polymerization reactions. It can be used as a monomer in the synthesis of polyanilines and other conductive polymers. The oxidative polymerization of p-phenylenediamine (B122844) and its derivatives has been extensively studied, leading to the formation of polymers with interesting electronic and thermal properties. tandfonline.comresearchgate.nettandfonline.com The resulting polymers often exhibit good thermal stability, making them suitable for high-temperature applications. researchgate.net Furthermore, N-phenyl-1,4-benzenediamine can be chemically modified to produce Schiff bases, which are compounds containing a carbon-nitrogen double bond. These derivatives have been investigated for various applications, including as corrosion inhibitors. researchgate.net

Interdisciplinary Relevance in Advanced Materials and Biological Sciences

The utility of N-Phenyl-1,4-benzenediamine monohydrochloride extends beyond traditional organic chemistry into the interdisciplinary fields of materials science and biological sciences.

In the realm of advanced materials , this compound has demonstrated significant potential. A notable application is in the field of corrosion inhibition. Research has shown that N-phenyl-1,4-phenylenediamine can effectively protect metals such as copper and mild steel from corrosion in acidic and saline environments. researchgate.netresearchgate.net It functions as a mixed-type inhibitor, adsorbing onto the metal surface to form a protective layer that impedes both anodic and cathodic reactions. researchgate.net The inhibition efficiency can be quite high, reaching up to 96% in some cases. researchgate.net Its role as a monomer in the synthesis of conductive polymers is also of great importance in materials science. These polymers are being explored for applications in electronics, sensors, and anti-static coatings.

In the biological sciences , the applications of N-Phenyl-1,4-benzenediamine are more nuanced. It is a known component in some hair dyes. sigmaaldrich.com From a toxicological perspective, the carcinogenicity of N-phenyl-p-phenylenediamine has been evaluated. A bioassay conducted by the National Toxicology Program concluded that under the conditions of the study, the compound was not carcinogenic for Fischer 344 rats or B6C3F1 mice. nih.gov However, it is recognized as a potential skin sensitizer. The antioxidant properties of related p-phenylenediamine derivatives are also of interest. For instance, N,N′-Diphenyl-1,4-phenylenediamine (DPPD), a derivative, has been studied for its ability to mitigate oxidative stress in biological systems. mdpi.com These studies highlight the diverse interactions of this class of compounds with biological systems.

FieldSpecific ApplicationKey Research Findings
Aromatic Amine ChemistryMonomer for Polymer SynthesisUsed in the oxidative polymerization to produce polyanilines and related polymers with good thermal stability. tandfonline.comtandfonline.comresearchgate.net
Aromatic Amine ChemistryPrecursor for Schiff BasesReacts to form Schiff bases which are investigated for applications like corrosion inhibition. researchgate.net
Advanced MaterialsCorrosion InhibitorEffectively inhibits corrosion of copper and mild steel by forming a protective layer on the metal surface. researchgate.netresearchgate.net
Advanced MaterialsConductive PolymersServes as a building block for polymers with potential applications in electronics and sensors. tandfonline.comresearchgate.net
Biological SciencesComponent in Hair DyesUsed as an ingredient in some hair dye formulations. sigmaaldrich.com
Biological SciencesToxicological StudiesA bioassay found no evidence of carcinogenicity in rats and mice under the study's conditions. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEVDCGZQWFIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2198-59-6, 101-54-2 (Parent)
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2198-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminodiphenylamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9021132
Record name N-Phenyl-1,4-benzenediamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56426-15-4, 2198-59-6
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56426-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminodiphenylamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminophenyl)aniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056426154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenyl-1,4-benzenediamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylbenzene-p-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-aminophenyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-P-PHENYLENEDIAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TS7135LI6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of N Phenyl 1,4 Benzenediamine Monohydrochloride

Established Synthetic Pathways

Traditional methods for the synthesis of N-phenyl-1,4-benzenediamine and its derivatives rely on foundational organic reactions, including reductive amination and metal-catalyzed coupling reactions. The final salt formation is a standard acid-base neutralization.

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. In the context of N-phenyl-1,4-benzenediamine, this strategy is typically employed to synthesize its N-alkylated derivatives. The process involves the reaction of N-phenyl-1,4-benzenediamine (which contains a primary amino group) with a ketone or aldehyde to form an intermediate imine (Schiff base). This intermediate is then reduced in situ to the corresponding secondary amine without being isolated.

A common application of this method is in the production of antidegradants for the rubber industry. For instance, the reductive amination of N-phenyl-p-phenylenediamine with various ketones such as methyl isobutyl ketone yields N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine. researchgate.net Similarly, reaction with acetophenone (B1666503) produces an intermediate, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine, which is subsequently hydrogenated to N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine. google.com

The reduction of the imine intermediate can be achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C), or with chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.netgoogle.com The choice of reducing agent is critical; for example, NaBH₃CN is favored for its ability to selectively reduce imines in the presence of carbonyl compounds.

Reactant 1Reactant 2Catalyst/Reducing AgentProductReference
4-Aminodiphenylamine (p-ADPA)Methyl Isobutyl Ketone (MIAK)Platinum on Carbon (Pt/C), H₂N-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamine researchgate.net
4-Aminodiphenylamine (p-ADPA)AcetophenoneAcid catalyst (condensation), then Pd/C or Copper on hydrotalcite, H₂ (hydrogenation)N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine google.com

Condensation and coupling reactions are cornerstone methods for forming the core structure of N-phenyl-1,4-benzenediamine itself. These reactions create a C-N bond between an aniline (B41778) moiety and an aryl group.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org In its traditional form, the reaction requires high temperatures (often exceeding 200°C), polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone, and stoichiometric amounts of copper. wikipedia.org The reaction mechanism is thought to involve the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond. byjus.com Modern variations have improved this method by using soluble copper catalysts with ligands such as diamines or L-proline, allowing for milder reaction conditions. wikipedia.orgpurdue.edu

Buchwald-Hartwig Amination: A more contemporary and versatile alternative is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a dominant method for C-N bond formation due to its broad substrate scope and milder reaction conditions compared to the Ullmann condensation. wikipedia.orgacsgcipr.org The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

The catalytic cycle involves several key steps: wikipedia.orgnrochemistry.com

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated, regenerating the Pd(0) catalyst. nrochemistry.com

The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., BINAP, dppf, Xantphos, BrettPhos) being highly effective. nrochemistry.com

ReactionCatalystLigandKey FeaturesReference
Ullmann Condensation Copper (Cu) or Copper Salts (e.g., CuI)Often ligand-free in classic method; L-proline, diamines in modern methodsHigh temperatures, polar solvents; improved by modern ligands wikipedia.org
Buchwald-Hartwig Amination Palladium (Pd) salts or pre-catalystsBulky, electron-rich phosphines (e.g., Xantphos, BrettPhos)Milder conditions, broad substrate scope, high functional group tolerance wikipedia.orgnrochemistry.com

The conversion of the free base, N-phenyl-1,4-benzenediamine, to its monohydrochloride salt is a straightforward acid-base neutralization reaction. The parent compound is a weak base due to the presence of two amino groups. To form the monohydrochloride, the purified N-phenyl-1,4-benzenediamine is dissolved in a suitable organic solvent, such as benzene (B151609) or an alcohol. google.com Dry hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in a solvent like isopropanol (B130326) is added. google.com This causes the protonation of one of the amine functional groups, leading to the precipitation of N-phenyl-1,4-benzenediamine monohydrochloride. The salt is then isolated by filtration and dried. The primary amino group is generally more basic and thus more likely to be protonated first.

Advanced Synthetic Approaches and Process Optimization

Recent advancements in the synthesis of N-phenyl-1,4-benzenediamine and its derivatives focus on improving efficiency, selectivity, cost-effectiveness, and environmental sustainability.

Process optimization has been a key area of development. For instance, in multi-step syntheses like the production of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine from 4-aminodiphenylamine and acetophenone, controlling the initial condensation step to an incomplete conversion (e.g., ~80%) can lead to a higher purity intermediate. google.com This high-purity intermediate can then be hydrogenated to yield a final product with purity exceeding 96%, minimizing the need for extensive purification steps. google.com

In the realm of catalysis, significant progress has been made. For Ullmann-type reactions, the development of nanoparticle catalysts, such as copper oxide nanoparticles (CuO-NPs), has enabled C-O and C-N bond formation under much milder conditions, sometimes even at room temperature. mdpi.com The use of deep eutectic solvents has also been shown to facilitate Ullmann couplings without the need for additional ligands. nih.gov

For the Buchwald-Hartwig amination, research has focused on developing new generations of highly active and stable catalyst systems. The design of sophisticated biarylphosphine ligands (like BrettPhos and KPhos) has expanded the reaction's scope to include challenging substrates like aryl chlorides and mesylates and has enabled highly selective monoarylation of primary amines. nih.govacs.org Furthermore, the development of aqueous micellar conditions for Pd-catalyzed aminations represents a significant step towards greener chemistry, reducing the reliance on volatile organic solvents. nih.gov

Mechanistic Insights into Derivative Formation and Selectivity

Understanding the reaction mechanisms is crucial for controlling selectivity and optimizing the synthesis of N-phenyl-1,4-benzenediamine derivatives.

In the Buchwald-Hartwig amination , the selectivity, particularly the prevention of diarylation of primary amines, is a key challenge. The mechanism involves a delicate balance between several competing steps. The choice of ligand plays a paramount role in controlling the outcome. Bulky, sterically demanding ligands can sterically hinder the coordination of a second aryl halide molecule to the palladium center after the first C-N bond has formed, thus favoring monoarylation. wikipedia.orgnih.gov For example, specific bipyrazole-based phosphine ligands have been developed that are highly selective for the monoarylation of ammonia (B1221849), suppressing the formation of diarylamine side products. nih.gov Another potential side reaction is β-hydride elimination from the palladium amide intermediate, which can be minimized by using ligands that promote rapid reductive elimination. nih.gov

The mechanism of the Ullmann condensation has also been subject to extensive study. While initially thought to proceed via radical intermediates, it is now generally accepted to involve organocopper species. wikipedia.org The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to forge the C-N bond. wikipedia.orgresearchgate.net The efficiency and selectivity of the reaction are heavily influenced by the ligands, base, and solvent, which modulate the stability and reactivity of the copper intermediates.

In reductive amination , selectivity is governed by the relative rates of imine formation and reduction. The use of pH control and specific reducing agents like NaBH₃CN, which are more reactive towards the protonated iminium ion than towards the carbonyl group, allows the reaction to be performed in a single pot with high selectivity for the desired amine product.

Reactivity and Reaction Dynamics of N Phenyl 1,4 Benzenediamine Monohydrochloride

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) rings of N-phenyl-1,4-benzenediamine are susceptible to electrophilic aromatic substitution. The amino groups are activating and ortho-, para-directing. However, in the monohydrochloride salt, the protonated aminophenyl group is deactivated towards electrophilic attack. The reactivity of the two phenyl rings towards electrophiles is therefore different.

Typical electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. While specific studies on N-phenyl-1,4-benzenediamine monohydrochloride are limited, the behavior of related p-phenylenediamine (B122844) derivatives provides insights into its expected reactivity. For instance, the nitration of N¹,N⁴-dialkyl-p-phenylenediamines has been achieved using a mixture of concentrated sulfuric acid and fuming nitric acid, yielding 2-nitro and 2,6-dinitro derivatives. This suggests that under forcing conditions, electrophilic substitution on the activated ring of N-phenyl-1,4-benzenediamine monohydrochloride is possible.

Similarly, the sulfonation of m-phenylenediamine (B132917) with various sulfonating agents like sulfur trioxide and chlorosulfonic acid has been reported to yield mono- and di-sulfonated products. This indicates that sulfonation of N-phenyl-1,4-benzenediamine could also be achieved, likely on the more activated phenyl ring.

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are also plausible. However, the presence of the amine groups can complicate these reactions, as they can coordinate with the Lewis acid catalyst, deactivating it. Despite these challenges, the ring alkylation of N-alkyl-N'-phenyl-phenylenediamines with olefins in the presence of an alkyl aluminum halide catalyst has been demonstrated.

Reaction TypeReagentsExpected Major Product(s)Reference
NitrationH₂SO₄, HNO₃2-Nitro-N-phenyl-1,4-benzenediamine
SulfonationSO₃ or HSO₃Cl2-Amino-5-(phenylamino)benzenesulfonic acid
AlkylationOlefin, Alkyl Aluminum HalideRing-alkylated N-phenyl-1,4-benzenediamine

Nucleophilic Reactivity of Amine Functional Groups

N-phenyl-1,4-benzenediamine possesses two distinct amine functional groups: a primary amine (-NH₂) and a secondary amine (-NH-). Both of these groups have a lone pair of electrons on the nitrogen atom, making them nucleophilic. However, their reactivity differs due to electronic and steric factors. The primary amine is generally more sterically accessible and, in the free base, more nucleophilic than the secondary amine, whose lone pair is partially delocalized into the adjacent phenyl ring.

In the monohydrochloride salt, one of the amine groups is protonated to form an ammonium (B1175870) salt. This protonated group is no longer nucleophilic. The remaining free amine group, however, retains its nucleophilic character and can participate in various reactions.

Common reactions involving the nucleophilic amine groups include acylation and alkylation. Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, typically occurs readily at the amine nitrogen to form amides. The selective acylation of one amine group over the other can be challenging but is influenced by the reaction conditions. For example, the selective acylation of 4-nitro-1,3-phenylenediamine (B181760) at the more nucleophilic amino group has been reported.

Alkylation involves the reaction with alkyl halides. Simple amines react directly with alkyl halides to yield N-alkylated products. In the case of N-phenyl-1,4-benzenediamine, alkylation can occur at either the primary or secondary amine, leading to a mixture of products. The relative rates of these reactions are dependent on the specific alkylating agent and the reaction conditions. The synthesis of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine involves the reaction of 4-aminodiphenylamine with acetophenone (B1666503) followed by hydrogenation, illustrating a reductive alkylation approach.

ReactionReagentProduct TypeReference
AcylationAcetyl ChlorideN-Acetyl-N'-phenyl-1,4-benzenediamine
AlkylationAlkyl HalideN-Alkyl-N'-phenyl-1,4-benzenediamine
Reductive AlkylationKetone/Aldehyde, H₂/CatalystN-Alkyl-N'-phenyl-1,4-benzenediamine

Oxidation-Reduction Pathways and Redox Cycling

Aromatic amines, particularly p-phenylenediamines, are known to undergo oxidation reactions. The oxidation of N-phenyl-1,4-benzenediamine can proceed through a series of steps to form various colored products, which is the basis for its use in hair dyes and as a redox indicator.

The initial oxidation step typically involves the removal of one electron from the nitrogen atom of the primary or secondary amine to form a radical cation. This radical cation can then undergo further reactions, such as dimerization or polymerization. The presence of the phenyl group influences the stability of the intermediate radical species.

Complexation and Coordination Chemistry Studies

The amine functional groups of N-phenyl-1,4-benzenediamine possess lone pairs of electrons that can be donated to metal ions, allowing the molecule to act as a ligand in the formation of coordination complexes. The monohydrochloride salt can also participate in these reactions, often with the release of the hydrogen chloride upon coordination.

Studies on the coordination chemistry of the parent compound, p-phenylenediamine, have shown that it can form coordination polymers with various metal chlorides. For instance, grinding p-phenylenediamine dihydrochloride (B599025) with metal chlorides such as ZnCl₂, CdCl₂, and CuCl₂ results in the formation of layered salt structures with the general formula [H₂ppda][MCl₄]. These can then be converted to coordination network compounds of the type [{(ppda)MCl₂}n] by reaction with a base. This indicates that N-phenyl-1,4-benzenediamine monohydrochloride would likely exhibit similar coordination behavior, acting as a bridging ligand between metal centers. The presence of the N-phenyl group may influence the steric and electronic properties of the resulting complexes.

Metal IonLigandComplex Type
Zn(II)p-Phenylenediamine[H₂ppda][ZnCl₄]
Cd(II)p-Phenylenediamine[H₂ppda][CdCl₄]
Cu(II)p-Phenylenediamine[H₂ppda][CuCl₄]

Advanced Applications in Material Science and Polymer Engineering

Antioxidant Functionality in Polymer Stabilization

The utility of N-phenyl-p-phenylenediamine and its derivatives as antidegradants is well-established, particularly in the rubber and elastomer industry. The presence of amine functionalities on the aromatic backbone allows the molecule to effectively interfere with degradation processes initiated by oxygen and ozone, thereby extending the service life of polymeric materials.

The primary mechanism by which p-phenylenediamine (B122844) (PPD)-based compounds protect elastomers from degradation is through their preferential reaction with ozone and oxidizing species. These antidegradants possess a low ionization potential, enabling them to react with ozone at a much faster rate than the polymer chains of the elastomer. This sacrificial reaction neutralizes the ozone, preventing it from cleaving the double bonds within the polymer backbone, a process that leads to cracking and material failure.

The reaction of a PPD antioxidant with ozone converts the PPD into a corresponding aminoxyl radical, while the ozone is reduced to a hydroperoxyl radical. These newly formed radical species can then be scavenged by other antioxidant stabilizers present in the polymer matrix. Furthermore, these compounds function as radical scavengers and chain-breaking antioxidants to inhibit auto-oxidation cycles that occur in the presence of oxygen, heat, and mechanical stress. This is achieved by donating a hydrogen atom to peroxide radicals, which terminates the chain reaction of oxidation. The antioxidant efficacy is linked to the ability to neutralize reactive oxygen species via electron transfer. Different derivatives of p-phenylenediamine exhibit varying degrees of reactivity towards ozone, allowing for the selection of an appropriate antioxidant for specific applications and environmental conditions.

The incorporation of p-phenylenediamine-based antioxidants significantly enhances the durability and performance of polymers, especially elastomers used in demanding applications like tires, belts, and hoses. By mitigating degradation from environmental factors, these additives help maintain the material's essential mechanical properties, such as tensile strength, elasticity, and fatigue resistance, over a longer period.

Research has demonstrated a direct correlation between the concentration of PPD antioxidants and the improvement in the physical and mechanical properties of rubber compounds. For instance, a study on the effects of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a derivative of the subject compound's parent base, showed marked improvements in rubber vulcanizates. The inclusion of 6PPD led to an increase in Mooney viscosity, which indicates a stabilization of the rubber molecules during high-shear mixing. Furthermore, it enhanced critical performance metrics like tensile strength and fatigue life.

Effect of 6PPD Antioxidant Concentration on Rubber Compound Properties
PropertyBlank (0 phr 6PPD)1.0 phr 6PPD2.0 phr 6PPD2.5 phr 6PPD
Mooney Viscosity (ML 1+4 at 100°C)45.549.251.552.1
Tensile Strength (Unaged, MPa)20.122.523.823.5
Tensile Strength (Aged 96 hrs at 85°C, MPa)16.819.521.220.9
Fatigue to Failure (kc)85150180175

Precursor for Advanced Polymeric Materials

The diamine nature of 1,4-Benzenediamine, N-phenyl-, makes it a valuable monomer for step-growth polymerization. It can react with various co-monomers to create polymers with specialized properties, finding use in electronics and other high-technology fields.

N-phenyl-p-phenylenediamine can be polymerized through oxidative polymerization to form polyphenylenediamines (P(pPD)). These polymers are part of the broader class of conducting polymers and are structurally related to polyaniline. The synthesis often involves using an oxidant like ammonium (B1175870) persulfate in an acidic medium. The properties of the resulting P(pPD)s, such as solubility, thermal stability, and molecular structure, can be tailored by controlling the polymerization conditions (e.g., temperature, oxidant, and solvent). For instance, introducing substituents on the phenylenediamine monomer can significantly improve the solubility of the polymer in common organic solvents, enhancing its processability. These polymers exhibit good thermal stability, often decomposing at temperatures above 400°C.

Thermal Properties of Polyphenylenediamine (P(pPD)) and its Derivatives
PolymerGlass Transition Temp (Tg), °CMelting Temp (Tm), °CDecomposition Temp, °C
Poly(p-phenylenediamine) - P(pPD)120-140>400>400
Poly(2,5-dimethyl-p-phenylenediamine) - P(dMe-pPD)150-170>400>400
Poly(2,3,5,6-tetramethyl-p-phenylenediamine) - P(tMe-pPD)180-200>400>400

Furthermore, as a diamine, it is a suitable monomer for the synthesis of polyureas. Polyurea synthesis typically involves the polyaddition reaction between a diisocyanate and a diamine. This reaction is generally rapid and does not require a catalyst due to the high nucleophilicity of the amine groups. By selecting different diisocyanate co-monomers (aromatic or aliphatic), the properties of the resulting polyurea, such as rigidity, flexibility, and thermal stability, can be precisely controlled.

Polyphenylenediamines, synthesized from precursors like N-phenyl-p-phenylenediamine, are intrinsically conducting polymers (ICPs). Their conductivity stems from the conjugated π-electron system along the polymer backbone. The electrical conductivity of these materials can be modulated by doping with acids or other agents. For example, doping poly(p-phenylenediamine) with iodine has been shown to increase its electrical conductivity to up to 10⁻⁴ S/cm.

The combination of electrical conductivity, redox activity, and environmental stability makes these polymers suitable for a range of electronic applications. They can be used as components in sensors, anticorrosion coatings, and energy storage devices like supercapacitors. The ability to synthesize copolymers, for example by incorporating aniline (B41778) with p-phenylenediamine, allows for further tuning of properties like conductivity and processability to meet the demands of specific devices.

The aromatic amine structure inherent in N-phenyl-p-phenylenediamine is a key feature for materials used in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). Polymers derived from aromatic amines, such as those based on N,N′-diphenyl-1,4-phenylenediamine units, are widely used as hole transport materials (HTMs).

In a typical OLED structure, the HTL facilitates the injection of positive charge carriers (holes) from the anode and their transport to the emissive layer. The effectiveness of an HTM is determined by its electrochemical properties, specifically its oxidation potential, and its ability to form stable, amorphous films. Polymers containing N-phenyl-p-phenylenediamine moieties exhibit low oxidation potentials and high glass transition temperatures, which contribute to the efficiency and longevity of OLED devices. Two-layer OLED devices utilizing such polymers as the hole transport layer have demonstrated high brightness, achieving over 10,000 cd/m² at operating voltages below 15 V. The development of new π-conjugated organic materials based on these structures is an active area of research aimed at replacing conventional HTMs to improve device stability and reduce production costs.

Development of Functional Composite Materials Research

Research into the integration of 1,4-Benzenediamine, N-phenyl-, monohydrochloride and its parent compound, N-phenyl-p-phenylenediamine, into composite materials has focused on leveraging its unique chemical structure to impart enhanced functionalities. The presence of the phenyl-substituted amine group influences the polymerization process and the final properties of the composite material. Studies have investigated its use in creating electroactive polymers and as a component in coatings designed for corrosion resistance.

The development of polyaniline films in the presence of N-phenyl-1,4-phenylenediamine has been explored to modify and improve the properties of the resulting polymer. While detailed data on the mechanical and thermal properties of composites specifically using the monohydrochloride salt are limited in publicly available research, the broader family of phenylenediamine-based composites offers insights into their potential.

For instance, research on composites of poly(p-phenylenediamine) (the polymer derived from the unsubstituted parent amine) with various fillers has demonstrated significant improvements in conductivity and thermal stability. These findings suggest that the N-phenyl substituted version could offer similar or even enhanced benefits due to the influence of the additional phenyl group on the polymer's morphology and intermolecular interactions.

One area of significant interest is the development of conductive polymer composites. By incorporating N-phenyl-p-phenylenediamine derivatives into an insulating polymer matrix, it is possible to create materials with controlled electrical conductivity. This is particularly relevant for applications such as electrostatic discharge (ESD) protection and electromagnetic interference (EMI) shielding.

The following table summarizes research findings on related p-phenylenediamine-based composites, providing a proxy for the potential impact of incorporating this compound.

Composite SystemFillerKey FindingsReference
Poly(p-phenylenediamine)/MontmorilloniteMontmorillonite ClayIncreased DC conductivity compared to the pristine polymer. nih.gov
Poly(p-phenylenediamine)/MWCNTMulti-Walled Carbon NanotubesEnhanced electrical conductivity and improved thermal stability. ias.ac.in
Graphene/Epoxy modified with p-phenylenediamineGrapheneSignificantly improved thermal conductivity of the epoxy matrix. mdpi.com

These studies on the unsubstituted p-phenylenediamine highlight the potential for developing functional composites. The introduction of the N-phenyl group in this compound is anticipated to further modify the electronic and structural characteristics of the resulting polymer, potentially leading to composites with unique and desirable properties for advanced applications in material science and polymer engineering. Further focused research is necessary to fully elucidate and quantify the specific advantages of incorporating this particular compound into various polymer matrices.

Contributions to Dye and Pigment Chemistry Research

Intermediate for Azo Dyes and Colorant Synthesis

1,4-Benzenediamine, N-phenyl-, monohydrochloride is a primary precursor in the synthesis of a wide array of azo dyes. The general method for creating azo dyes involves a two-step process: diazotization followed by a coupling reaction. In this process, an aromatic amine is converted into a diazonium salt, which then acts as an electrophile in a subsequent reaction with a coupling agent, typically an electron-rich aromatic compound such as a phenol (B47542) or another amine. nih.gov

The synthesis of azo dyes using derivatives of p-phenylenediamine (B122844) is a well-established practice in industrial and research settings. jbiochemtech.com The process for utilizing this compound typically begins with the dissolution of the compound in an acidic medium, often with additional hydrochloric acid, and cooling it to between 0-5°C. nih.gov A solution of sodium nitrite (B80452) is then added to the chilled solution to initiate the diazotization process, converting the primary amino group of the N-phenyl-p-phenylenediamine into a reactive diazonium salt.

This freshly prepared diazonium salt is then introduced to a coupling component, which can be a variety of aromatic compounds, to form the final azo dye. The specific structure of the coupling agent plays a crucial role in determining the final color and properties of the dye. For instance, coupling with different phenolic or naphthol derivatives can produce a spectrum of colors ranging from yellow to red and even black. jbiochemtech.com The versatility of this compound as an intermediate lies in its ability to be readily diazotized and coupled with a diverse range of molecules, allowing for the synthesis of a broad palette of azo dyes with tailored properties.

Table 1: Key Steps in Azo Dye Synthesis using this compound

StepProcessReagentsTemperatureOutcome
1DiazotizationThis compound, Sodium Nitrite, Hydrochloric Acid0-5°CFormation of the corresponding diazonium salt
2CouplingDiazonium salt, Aromatic coupling agent (e.g., phenol, naphthol)0-5°CFormation of the azo dye

Chromophore Development and Structure-Color Relationships

The color of a dye is intrinsically linked to its chemical structure, specifically the presence of a chromophore—the part of a molecule responsible for its color. In azo dyes, the defining chromophore is the -N=N- (azo) group, which is part of a larger conjugated system of alternating single and double bonds. nih.gov The specific color of an azo dye is determined by the electronic properties of the aromatic rings connected to the azo group and any auxochromes (color-assisting groups) present on those rings.

The incorporation of the N-phenyl-p-phenylenediamine moiety into a dye molecule has a significant impact on its chromophoric system. The phenyl and amino substituents on the benzene (B151609) ring act as powerful auxochromes, modifying the electronic distribution within the conjugated system. The nitrogen atom of the secondary amine, with its lone pair of electrons, can participate in resonance, effectively extending the conjugated system and influencing the energy levels of the molecular orbitals.

This modification of the electronic structure affects the wavelengths of light the molecule absorbs. A more extended conjugated system or the presence of electron-donating groups generally leads to a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength, resulting in a deeper color. The relationship between the chemical structure of p-phenylenediamine derivatives and their properties has been a subject of study, highlighting how the nature and position of substituent groups are crucial in determining the characteristics of the final compound. nih.gov By strategically selecting the coupling component to pair with the diazonium salt of N-phenyl-p-phenylenediamine, researchers can fine-tune the electronic properties of the resulting azo dye and, consequently, its color.

Table 2: Influence of Structural Modifications on Dye Color

Structural FeatureEffect on Conjugated SystemImpact on Absorption SpectrumResulting Color
Extended Aromatic SystemLengthens the path of delocalized electronsBathochromic shift (to longer wavelengths)Deeper color (e.g., orange to red)
Electron-Donating Groups (e.g., -NH2, -OH)Increase electron density in the conjugated systemBathochromic shiftDeeper color
Electron-Withdrawing Groups (e.g., -NO2)Decrease electron density in the conjugated systemHypsochromic shift (to shorter wavelengths)Lighter color (e.g., yellow to colorless)

Spectroscopic Investigations of Dyeing Mechanisms

Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectrophotometry, are indispensable tools for characterizing newly synthesized dyes and investigating their interactions with various substrates during the dyeing process. ijpbs.com The UV-Vis spectrum of a dye provides crucial information about its absorption properties, including the wavelength of maximum absorption (λmax), which corresponds to the color observed by the human eye. nih.gov

For dyes synthesized from this compound, UV-Vis spectroscopy is employed to confirm the formation of the desired azo compound and to study its spectral characteristics. The λmax value and the shape of the absorption spectrum are unique to each dye and are influenced by the solvent environment and the presence of other substances. nih.gov

In the context of dyeing mechanisms, UV-Vis spectroscopy can be used to monitor the uptake of the dye by a substrate, such as a textile fiber, over time. By measuring the change in the absorbance of the dye bath, researchers can determine the rate and extent of dye adsorption. Furthermore, shifts in the λmax of the dye upon interaction with the substrate can provide insights into the nature of the dye-fiber interactions, such as the formation of aggregates or specific chemical bonds. These spectroscopic studies are vital for understanding the performance of a dye, including its fastness properties and the efficiency of the dyeing process. The analysis of p-phenylenediamine and its derivatives in various media using spectroscopic methods is a common practice to ascertain their properties and behavior. researchgate.netsielc.com

Table 3: Application of UV-Vis Spectroscopy in Dye Research

Parameter MeasuredInformation ObtainedRelevance to Dyeing Mechanism
Wavelength of Maximum Absorption (λmax)Correlates to the color of the dyeCharacterization of the dye and monitoring color changes
AbsorbanceConcentration of the dye in solutionQuantifying dye uptake by the substrate
Spectral ShiftsChanges in the electronic environment of the dyeInvestigating dye-substrate interactions and aggregation

Analytical Chemistry: Methodologies for Characterization and Detection

Spectrophotometric and Colorimetric Analytical Techniques

Spectrophotometric and colorimetric methods are widely used for the determination of chemical compounds due to their simplicity, speed, and cost-effectiveness. wikipedia.org These techniques rely on the principle that chemical substances absorb and transmit light over a specific range of wavelengths. For compounds like N-phenyl-p-phenylenediamine, these methods often involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. wikipedia.org

One common approach involves oxidative coupling reactions. For instance, various phenolic and amine compounds can be determined spectrophotometrically through coupling reactions with reagents like N,N-diethyl-p-phenylenediamine in the presence of an oxidizing agent, resulting in a colored product. rdd.edu.iqnih.govresearchgate.net While specific protocols for 1,4-Benzenediamine, N-phenyl-, monohydrochloride are not extensively detailed in the provided results, the principles from methods developed for similar compounds, such as p-phenylenediamine (B122844) (PPD), are highly relevant. For PPD, methods using reagents like Folin's reagent and ninhydrin (B49086) have been developed, with detection at specific wavelengths (453 nm and 431 nm, respectively). rsc.orgijpbs.com These assays demonstrate the utility of forming a chromophore to enable quantification.

Flow-injection analysis (FIA) is an automated method that can be coupled with colorimetric detection to provide rapid and sensitive measurements of trace analytes. This technique has been specifically utilized with N-phenyl-p-phenylenediamine as a reagent for the determination of other substances, highlighting its reactivity in forming colored compounds.

A notable application is the determination of trace amounts of nitrite (B80452). scientificlabs.ie A sensitive and selective flow-injection colorimetry method has been developed based on the catalytic effect of nitrite on the oxidative coupling of N-phenyl-p-phenylenediamine with N,N-dimethylaniline in the presence of bromate. nih.gov This reaction produces a green dye with a maximum absorbance at 735 nm. nih.gov The system allows for a high sample throughput of approximately 30 samples per hour, with a low detection limit of 0.6 ng ml⁻¹. nih.gov

Similarly, a spectrophotometric flow-injection method was developed for determining copper(II), based on its catalytic effect on the oxidative coupling of N-phenyl-p-phenylenediamine with m-phenylenediamine (B132917). nih.gov The addition of activators like pyridine (B92270) and ammonia (B1221849) enhances the coloration, and the resulting dye is stabilized with a non-ionic surfactant. nih.gov This method demonstrates a working range of 0.1-2.0 ng ml⁻¹ for copper(II). nih.gov These examples showcase the utility of N-phenyl-p-phenylenediamine within flow-injection colorimetric systems for quantifying trace analytes.

ParameterNitrite Detection nih.govCopper(II) Detection nih.gov
Reagents N-phenyl-p-phenylenediamine, N,N-dimethylaniline, BromateN-phenyl-p-phenylenediamine, m-phenylenediamine, H₂O₂, Pyridine, Ammonia
Product Green DyeColored Dye
λmax 735 nmNot Specified
Detection Limit 0.6 ng ml⁻¹Not Specified
Working Range 2.0-100 ng ml⁻¹0.1-2.0 ng ml⁻¹
Sample Throughput ~30 samples h⁻¹30 samples h⁻¹

Electrochemical Sensing Platforms

Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them ideal for both laboratory and in-field analysis. rsc.org These techniques measure changes in electrical properties (such as current or potential) that occur during a redox reaction involving the analyte of interest.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical behavior of compounds. It provides information on the redox potentials and the kinetics of electron transfer reactions. Studies on N-phenyl-1,4-phenylenediamine have utilized CV to understand its oligomerization when catalyzed by enzymes in the presence of vesicle templates. acs.org

The electrochemical oxidation of phenylenediamines, in general, is a complex process that can involve the transfer of two electrons per molecule. researchgate.netuco.es For the parent compound, p-phenylenediamine (PPD), CV studies show a well-defined pair of redox waves, indicating an oxidation process that can be reversible on the electrode surface. srce.hr The redox reaction typically involves a two-electron and two-proton process. srce.hr The peak currents and potentials in the cyclic voltammograms are influenced by factors such as pH and the scan rate, which can indicate whether the process is diffusion-controlled or adsorption-controlled. uco.essrce.hr For instance, a linear relationship between the redox peak currents and the scan rate suggests an adsorption-controlled process. srce.hr This fundamental understanding of the electrochemical behavior of related phenylenediamines is essential for characterizing N-phenyl-p-phenylenediamine and its monohydrochloride salt.

The development of sensitive and selective electrochemical sensors is a significant area of research for environmental monitoring. nih.govpsu.edu These devices can be designed for field-based and in-situ measurements of various pollutants, offering rapid and reliable results. nih.gov

For compounds like p-phenylenediamine, various modified electrodes have been developed to enhance electrocatalytic activity and achieve low detection limits. For example, a carbon paste electrode was used for the voltammetric determination of PPD, reaching a detection limit of 0.071 µM. srce.hr Other approaches have involved modifying electrodes with materials like N-doped graphene or creating biosensors using enzymes such as horseradish peroxidase. rsc.org These advancements in sensor design, which focus on improving sensitivity and selectivity for related phenylenediamines, lay the groundwork for developing dedicated electrochemical sensors for the environmental monitoring of this compound. rsc.orgmdpi.com

Chromatographic Separation and Identification Methods

Chromatography is an essential technique for separating complex mixtures and identifying individual components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used for the analysis of aromatic amines like N-phenyl-p-phenylenediamine.

High-performance liquid chromatography is widely used for the separation and determination of phenylenediamine isomers and related compounds in various matrices, including commercial products and biological samples. rsc.orgsielc.comnih.govsielc.com A typical HPLC system for this analysis would employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govgoogle.com Detection is commonly achieved using a UV detector, as aromatic amines exhibit strong absorbance in the UV region. sielc.comsielc.com For instance, a method for separating phenylenediamine isomers used a mobile phase of acetonitrile and a sulfuric acid buffer, with UV detection at 200 nm. sielc.com The separation of p-phenylenediamine and its metabolites has been achieved using an acetonitrile:ammonium (B1175870) acetate (B1210297) mobile phase with detection at 240 or 255 nm. nih.gov

For identification and confirmation, gas chromatography coupled with mass spectrometry (GC-MS) is a highly specific and sensitive technique. spectrabase.com This method is suitable for the determination of p-phenylenediamine and its derivatives in various samples. xml-journal.netnih.gov Often, a derivatization step is employed to improve the volatility and thermal stability of the analytes. For example, p-phenylenediamine can be converted into an imine derivative by treatment with benzaldehyde (B42025) before GC-MS analysis. nih.gov The use of an internal standard, such as a deuterated analog of the analyte, can improve the accuracy and precision of the quantification. nih.gov

TechniqueColumn/Stationary PhaseMobile Phase/Carrier Gas & ConditionsDetectionApplication Notes
HPLC Primesep 100 mixed-mode sielc.comIsocratic: Acetonitrile, Water, Sulfuric acid buffer sielc.comUV (200 nm) sielc.comSeparation of phenylenediamine isomers. sielc.com
HPLC-DAD/ECD Hydrophilic modified AQUA C18 nih.govAcetonitrile: Ammonium acetate solution (5:95, 25 mM, v/v) nih.govDAD (240 or 255 nm), ECD (400 mV) nih.govDetermination of p-phenylenediamine and its metabolites in biological samples. nih.gov
GC-MS Not SpecifiedNot SpecifiedMass Spectrometry (Selected Ion Monitoring) nih.govRapid determination of p-phenylenediamine in cosmetic products. nih.gov
GC-MS Not SpecifiedNot SpecifiedMass Spectrometry (SIM) nih.govDetermination after derivatization with benzaldehyde. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

The electronic structure of a molecule dictates its reactivity, and its conformation influences how it interacts with its environment. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to explore these aspects for N,N´-substituted p-phenylenediamines.

Electronic Properties: The distribution of electron density is key to understanding the molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For aromatic amines like N-phenyl-p-phenylenediamine, the HOMO is typically located on the amine groups and the phenyl rings, indicating these are the primary sites for electron donation (oxidation). The LUMO is generally distributed over the aromatic system, representing the likely region for accepting electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Molecular Conformation: The three-dimensional shape of N-phenyl-p-phenylenediamine is characterized by the dihedral angles between the central benzene (B151609) ring and the attached phenyl group. DFT geometry optimizations on related N,N´-diphenyl-p-phenylenediamine (DPPD) have shown the existence of several stable conformers. researchgate.net These conformers differ in the orientation of the phenyl rings relative to the central diamine core (e.g., anti or syn conformations). researchgate.net This flexibility is critical for its ability to interact with other molecules and surfaces. The protonation of one of the nitrogen atoms to form the monohydrochloride salt would significantly influence the local geometry and electronic distribution, though detailed conformational analyses specific to the salt are not widely available.

Reaction Pathway Prediction and Mechanistic Modeling

Computational modeling is instrumental in predicting how a molecule will react and in elucidating the step-by-step mechanisms of its transformations. For the class of p-phenylenediamine (B122844) (PPD) antioxidants, including N-phenyl-p-phenylenediamine, hydrolysis is a critical transformation pathway that has been investigated using theoretical calculations. acs.orgnih.gov

Research demonstrates that the hydrolysis of PPDs in a neutral aqueous environment is a synergistic process involving both a nitrogen atom and a carbon atom of the C–N bond. nih.govacs.org The mechanism is propelled by proton transfer from a water molecule to the nitrogen atom, complemented by an aromatic nucleophilic substitution at the carbon atom by the water's hydroxyl group. acs.orgacs.org

Theoretical calculations have shown that hydrolysis preferentially targets the aromatic secondary amine nitrogen (the -NH- group linking the two rings) because it has the strongest proton affinity. nih.govacs.org The proton affinity, a measure of an atom's ability to accept a proton, can be calculated using computational methods and is a key determinant of the reaction rate. nih.govacs.org A higher proton affinity of the nitrogen atom leads to a shorter hydrolysis half-life. nih.gov This model, supported by DFT calculations, provides a predictive framework for the environmental persistence and transformation of this class of compounds. acs.orgnih.gov

Intermolecular Interactions and Binding Affinities

The way a molecule interacts with its surroundings is governed by intermolecular forces. Computational methods can model these interactions and predict binding affinities, which is crucial for understanding a compound's behavior in various systems.

1,4-Benzenediamine, N-phenyl-, can engage in several types of non-covalent interactions:

Hydrogen Bonding: The primary (-NH2) and secondary (-NH-) amine groups can act as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. These interactions are critical for its solubility in protic solvents and its ability to bind to biological receptors.

π-π Stacking: The presence of two aromatic phenyl rings allows for π-π stacking interactions with other aromatic systems. This is a significant factor in its adsorption onto surfaces and its interaction with planar molecules.

While specific binding affinity studies for 1,4-Benzenediamine, N-phenyl-, monohydrochloride are limited, computational studies on related systems provide valuable insights. For example, molecular dynamics simulations have been used to investigate the binding of similar fluorescent sensor molecules to Aβ oligomers, revealing that high-affinity binding is driven by a combination of hydrophobic effects and favorable electrostatic interactions. nih.gov Molecular docking studies on other phenylenediamine-based structures have calculated binding affinities to various anti-inflammatory proteins, demonstrating the potential for these compounds to interact specifically with biological targets. nih.gov Such computational approaches are essential for predicting how N-phenyl-p-phenylenediamine might bind within a protein's active site or interact with other molecular targets.

Environmental Dynamics and Ecotoxicological Investigations

Environmental Distribution and Fate in Aquatic and Terrestrial Systems

When released into the environment, chemicals in the phenylenediamine group are expected to partition to water, soil, and sediment. industrialchemicals.gov.au Due to their use in products like tires, PPDs and their derivatives are prevalent in urban runoff, roadside soil, and atmospheric particulate matter. acs.orgnih.govresearchgate.net These compounds and their transformation products have been detected globally in various environmental matrices, including water, air, dust, soil, and sediment. nih.gov

Studies on wastewater treatment plants (WWTPs) indicate that PPDs and their quinone derivatives are present in both influent and effluent. For instance, in four WWTPs in Hong Kong, the total concentrations of PPDs in the influent ranged from 2.7–90 ng/L, decreasing to 0.59–40 ng/L in the effluent. nih.govnih.gov This suggests that while WWTPs can remove a significant portion of these contaminants, they are also a pathway for their release into aquatic ecosystems. nih.gov The relatively higher stability of the quinone transformation products compared to the parent PPDs raises particular concerns about their persistence and environmental consequences in aquatic systems. acs.orgnih.gov

Degradation Pathways and Byproduct Formation under Environmental Stressors

Phenylenediamines undergo rapid primary degradation in the environment through mechanisms like oxidation and photolysis. industrialchemicals.gov.au However, this initial breakdown can lead to the formation of more persistent or toxic byproducts. industrialchemicals.gov.au Aerobic microbial degradation is one pathway, with studies on related PPDs showing half-lives ranging from a few hours to several days. nih.gov For example, the half-life for N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (6-PPD) was found to be 0.2 ± 0.1 days. nih.gov

Photolysis, or degradation by light, is a significant process affecting the environmental fate of PPDs. bohrium.com The photodegradation of N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine (6PPD), a representative PPD, was found to be rapid, especially under UV irradiation. bohrium.com The process is influenced by environmental conditions such as pH; under acidic conditions, the photodegradation of 6PPD accelerates due to increased absorption of long-wavelength irradiation. bohrium.com

Mechanisms involved in the photodegradation of PPDs include direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). bohrium.combohrium.com The presence of dissolved organic matter, like fulvic acid, can increase photo-induced toxicity, suggesting a critical role for ROS in forming more toxic photolytic products. bohrium.com In one study, photocatalytic degradation of p-phenylenediamine (B122844) was investigated using TiO₂-coated microspheres, demonstrating that the process is dependent on the initial concentration, catalyst dosage, and illumination conditions. nih.govresearchgate.net

A critical transformation pathway for p-phenylenediamines is their oxidation to form quinone derivatives (PPD-Qs). nih.govresearchgate.netnih.gov This reaction is of high environmental concern as these quinone byproducts can be significantly more toxic than the parent compounds. bohrium.comresearchgate.net

The formation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) from the antioxidant 6PPD is a well-documented example. bohrium.comresearchgate.netmdpi.com This transformation can occur through reaction with ozone or via photodegradation. bohrium.commdpi.com One study identified nine photodegradation products of 6PPD, including 6PPD-Q, with a molar yield of 0.03 ± 0.00. bohrium.com The ubiquitous presence of PPD-Qs has been confirmed in various environmental samples, from urban runoff and roadside soil to human urine, indicating widespread environmental formation and human exposure. acs.orgnih.govnih.gov The table below lists some of the identified photodegradation products of 6PPD, illustrating the types of byproducts that can form from PPDs.

Photodegradation Product Molar Yield
6PPD-quinone (6PPDQ)0.03 ± 0.00
Aniline (B41778)0.10 ± 0.01
4-aminodiphenylamine0.03 ± 0.02
4-hydroxydiphenylamine0.08 ± 0.01
Data derived from a study on the photodegradation of 6PPD in water. bohrium.com

Ecotoxicity Assessments in Aquatic Organisms

The ecotoxicity of PPDs and their derivatives, particularly the quinone byproducts, is a significant area of research. nih.govbohrium.com Toxicity can vary widely among different species and between the parent compound and its transformation products. acs.orgnih.gov

The transformation product 6PPD-quinone has been identified as the cause of acute mortality in coho salmon (Oncorhynchus kisutch), with a median lethal concentration (LC50) as low as 95 ng/L. nih.govacs.org This high toxicity has also been observed in other salmonids like rainbow trout and brook trout. acs.orgnih.govresearchgate.net In contrast, studies on freshwater invertebrates have shown them to be less sensitive to 6PPD-Q. For example, for the cladoceran Daphnia magna, the No Observed Effect Concentration (NOEC) was determined to be 42.0 μg/L, a concentration several orders of magnitude higher than the LC50 for sensitive fish species. nih.gov

The parent compounds can also exert toxic effects. Paraphenylenediamine (PPD) has been shown to have cytotoxic effects on zebrafish (Danio rerio), with the extent of toxicity being proportional to the concentration and duration of exposure. researchgate.net Another PPD derivative, 6PPD, was found to cause developmental toxicity in zebrafish embryos, affecting hatchability, movement, and body length, with a 96-hour LC50 of 2.2 mg/L. nih.gov

The following table summarizes ecotoxicity data for a PPD derivative and its quinone byproduct across different aquatic species.

Compound Species Endpoint Value
6PPD-quinoneCoho salmon (Oncorhynchus kisutch)LC5095 ng/L
6PPD-quinoneDaphnia magna (cladoceran)NOEC42.0 µg/L
6PPD-quinoneHexagenia spp. (mayfly)NOEC232.0 µg/L
6PPDZebrafish (Danio rerio)96h LC502.2 mg/L
This table compiles data from multiple sources to illustrate the range of toxicity. nih.govacs.orgnih.govnih.gov

PPDs and their quinone derivatives exhibit properties, such as lipophilicity, that suggest a potential for bioaccumulation in aquatic organisms. nih.govbohrium.com Studies have confirmed that these compounds can accumulate in biota and may undergo biomagnification within the food web. nih.govconfex.com

An investigation in a mangrove ecosystem found that concentrations of total PPDs and PPDQs in various organisms ranged from not detected to 352 ng/g and 49.4 ng/g lipid weight, respectively. confex.com The study also observed that certain PPDs and their quinones exhibited significant trophic magnification, meaning their concentrations increased at higher levels of the food web. confex.com Data on the bioaccumulation of 6PPD and 6PPD-quinone in fish from a market in Beijing are scarce but did show the presence of 6PPD in snakehead (0.669 μg/kg) and weever (0.481 μg/kg). mdpi.com These findings highlight the potential for these contaminants to accumulate in organisms, posing a risk to both ecosystem health and human health through the consumption of contaminated aquatic products. nih.govmdpi.com

Biological Interactions and Toxicological Mechanisms Research

Dermal Sensitization and Allergic Contact Dermatitis: Immunological Mechanisms

1,4-Benzenediamine, N-phenyl- and its related compounds, particularly p-phenylenediamine (B122844) (PPD), are recognized as potent skin sensitizers, capable of inducing allergic contact dermatitis (ACD). nih.govnih.gov ACD is a type IV delayed hypersensitivity reaction, an immunological response mediated by T-cells that occurs after repeated exposure to an allergen in a previously sensitized individual. nih.gov

The immunological mechanism for phenylenediamines involves several key steps. The parent compound is considered a prohapten—a substance that becomes a hapten (the actual allergen) after chemical transformation either on or within the skin. A critical activation step is oxidation, which can occur via exposure to air or through enzymatic processes in the skin, forming reactive intermediates like quinonediimines. These reactive haptens can then covalently bind to endogenous skin proteins, forming hapten-protein conjugates. nih.gov

These newly formed antigenic complexes are recognized and processed by antigen-presenting cells (APCs) in the skin, such as Langerhans cells and dermal dendritic cells. The APCs migrate to regional lymph nodes where they present the antigen to naive T-cells, initiating the sensitization phase. This process leads to the proliferation of allergen-specific memory T-cells. cdc.gov

Upon subsequent exposure, these memory T-cells are reactivated, leading to the clinical phase of ACD. This is characterized by the release of pro-inflammatory cytokines and chemokines, which recruit other immune cells to the site of exposure. nih.gov Research on PPD has shown that this response involves the upregulation of pathways related to T-cell activation, inflammation, and apoptosis in the skin of both allergic and asymptomatic individuals, suggesting that the difference between a clinical reaction and tolerance lies in the magnitude and regulation of this immune response. nih.gov

Systemic Biological Effects and Biochemical Targets

Once absorbed, the compound can exert effects beyond the skin, interacting with key biological molecules and organs.

A significant systemic toxicological effect associated with exposure to aromatic amines, including phenylenediamines, is methemoglobinemia. nih.gov This condition arises from the oxidation of the ferrous iron (Fe²⁺) within the heme group of hemoglobin to its ferric state (Fe³⁺). clinpgx.orgnih.gov This change renders the hemoglobin molecule, now called methemoglobin, incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia if levels become significantly elevated. nih.gov

The formation of methemoglobin can occur through direct or indirect pathways. The compound or its metabolites may directly oxidize the iron in hemoglobin. Alternatively, they can participate in redox cycling, generating reactive oxygen species (ROS) within the erythrocyte. These ROS can overwhelm the cell's natural reductive defense mechanisms, such as the NADH-dependent cytochrome b5 reductase system, leading to the accumulation of methemoglobin. nih.gov The presence of Fe³⁺ iron also causes a conformational change in the hemoglobin molecule that increases the oxygen affinity of the remaining Fe²⁺ hemes, shifting the oxygen-dissociation curve to the left and further impairing oxygen release to the tissues. nih.govnih.gov

The liver is a primary site for the metabolism of xenobiotics. For aromatic amines like phenylenediamines, hepatic metabolism plays a crucial role in their detoxification or, in some cases, their activation into more reactive molecules. Studies on the closely related p-phenylenediamine (PPD) indicate that a primary metabolic pathway in human hepatocytes is N-acetylation. nih.govresearchgate.net This process, catalyzed by N-acetyltransferase enzymes, generally leads to the formation of N-monoacetylated and N,N'-diacetylated derivatives. These acetylated metabolites are typically considered detoxification products, as they have been shown to be non-genotoxic. nih.govresearchgate.net

Notably, research on PPD has shown a lack of evidence for significant metabolism via hepatic cytochrome P450 (CYP) enzymes to form N-hydroxylamine intermediates. nih.govresearchgate.net This is an important distinction, as N-hydroxylation is a key activation step for some other carcinogenic arylamines. The absence of this pathway suggests a different toxicological profile for PPD compared to arylamines that do undergo such activation. However, other research on a quinone derivative of a different N-phenyl-p-phenylenediamine compound (6PPD-Q) did find involvement of CYP enzymes (CYP1A2, 3A4, and 2C19) in its metabolism. nih.gov

Beyond enzymatic metabolism, these compounds can interact directly with cellular proteins. PPD has been shown to selectively bind to specific cysteine residues in proteins. nih.gov This covalent binding to proteins is a key mechanism in hapten formation for skin sensitization and may also play a role in other toxicological effects. nih.govnih.gov Furthermore, a bioassay of N-phenyl-p-phenylenediamine in rats conducted by the National Toxicology Program (NTP) found an unusually high incidence of extensive hepatic inflammation in dosed males, indicating a clear interaction with liver tissue. nih.gov

Genotoxicity and Mutagenicity Assessments: In Vitro and In Vivo Studies

The assessment of genotoxicity—the potential for a chemical to damage DNA—is a critical component of toxicological evaluation. For N-phenyl-p-phenylenediamine and the structurally related p-phenylenediamine (PPD), a range of in vitro (cellular) and in vivo (animal) studies have been conducted.

Direct testing on N-phenyl-p-phenylenediamine in a bacterial reverse mutation assay (Ames test) conducted by the NTP yielded a negative result, suggesting it is not mutagenic to the tested bacterial strains. nih.gov

More extensive research is available for the parent compound, PPD, which shows a more complex and somewhat conflicting profile. In vitro, PPD has demonstrated some genotoxic potential. It was found to be slightly mutagenic in the Salmonella typhimurium Ames test strain TA98, but only in the presence of metabolic activation. nih.gov It also induced micronuclei in cultured human lymphocytes. nih.gov However, in a mouse lymphoma assay, it did not induce mutations at the Hprt locus. nih.gov

In vivo studies on PPD have also yielded mixed results. An older mouse bone-marrow micronucleus assay reported no genotoxic response. nih.govsigmaaldrich.com In contrast, a more recent and sensitive in vivo study using the Pig-a gene mutation assay in rats concluded that PPD does possess genotoxic potential. nih.gov This assay showed that PPD administration led to a dose-dependent increase in gene mutations in red blood cells. nih.gov

The data suggest that while N-phenyl-p-phenylenediamine itself was negative in a standard bacterial mutagenicity test, its parent compound PPD shows evidence of genotoxic activity in some in vitro and sensitive in vivo assays.

Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium TA98With S9Slightly Mutagenic nih.gov
Mammalian Cell MutationL5178Y Mouse Lymphoma Cells (Hprt locus)With and Without S9Negative nih.gov
Micronucleus TestCultured Human LymphocytesWith S9 (24h) / With and Without S9 (48h)Positive nih.gov
Assay TypeTest SystemResultReference
Micronucleus AssayMouse Bone MarrowNegative nih.govsigmaaldrich.com
Pig-a Gene Mutation AssaySprague-Dawley RatsPositive nih.gov

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of N-phenyl-p-phenylenediamine and its derivatives to minimize their environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

One promising green approach is the catalytic hydrogenation of p-nitroaniline using a Raney nickel catalyst with water as the solvent nih.gov. This method is considered a green process due to the use of a reusable catalyst and an environmentally friendly solvent, resulting in a high yield and purity of the product nih.gov. Other catalytic systems, such as palladium on carbon, are also being explored for the hydrogenation steps in the synthesis of N-substituted-N'-phenyl-p-phenylenediamines mdpi.com.

Electrochemical methods are also emerging as a green alternative for the synthesis of p-phenylenediamine (B122844) derivatives chemicalbook.com. These methods can be performed under mild conditions and often without the need for hazardous reagents chemicalbook.com.

The use of alternative precursors is another avenue being explored. N-phenyl-p-phenylenediamine, also known as dianiline (DANI), is considered a less toxic and more environmentally friendly starting material for the synthesis of polyaniline (PANI) nih.govmdpi.com. The oxidative polymerization of DANI offers a greener route to producing conductive polymers with properties comparable to traditional PANI mdpi.com.

Furthermore, research is being conducted on the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, thus reducing waste mdpi.com. The development of one-step synthesis methods with high atom economy, where the majority of the reactants are incorporated into the final product, is also a key goal in the green synthesis of p-phenylenediamine derivatives google.com.

Integration with Nanotechnology for Advanced Functional Materials

The integration of N-phenyl-p-phenylenediamine and its polymeric forms with nanotechnology is a rapidly growing field, leading to the development of advanced functional materials with novel properties and applications.

One area of significant interest is the creation of nanocomposites. Poly(p-phenylenediamine) (PpPD) has been successfully used to coat multi-walled carbon nanotubes (MWCNTs), resulting in nanocomposites with enhanced thermal stability and electrical conductivity nih.govrsc.org. The interaction between the polymer and the nanotubes improves electron delocalization, leading to improved performance nih.govrsc.org. These nanocomposites are prepared through chemical oxidative polymerization, a facile method for creating a uniform tubular layer of PpPD on the surface of the carbon nanotubes nih.govrsc.org.

N-phenyl-p-phenylenediamine has also been utilized in the synthesis of metal nanoparticles. It can act as a reducing agent for the preparation of platinum catalysts supported on a carbon matrix mdpi.commdpi.com. The presence of N-phenyl-p-phenylenediamine during microwave-assisted reduction significantly improves the loading of platinum on the carbon support, which is beneficial for applications in proton exchange membrane fuel cells (PEMFCs) mdpi.commdpi.com.

Furthermore, phenylenediamine isomers are being used as precursors for the synthesis of carbon quantum dots (CQDs) acs.orgnih.gov. These nitrogen-doped quantum dots exhibit tunable multicolor emission characteristics and have potential applications in cellular imaging and sensing acs.orgnih.gov. For instance, a sensitive and label-free method for the detection of glucose has been developed using a hybrid system of Mn-doped CdS/ZnS quantum dots, glucose oxidase, and p-phenylenediamine google.com.

The functionalization of nanoparticles with N-phenyl-p-phenylenediamine and its derivatives is also being explored to create materials for targeted drug delivery and other biomedical applications.

Mechanistic Studies on Biological and Environmental Pathways

Understanding the biological and environmental pathways of N-phenyl-p-phenylenediamine and its derivatives is crucial for assessing their potential risks and developing strategies for their safe use and disposal.

A significant area of research is the environmental fate of these compounds, particularly their transformation into quinone derivatives. N-phenyl-p-phenylenediamine and its substituted analogues can be oxidized in the environment to form p-phenylenediamine-quinones (PPD-Qs) mdpi.commdpi.comgoogle.com. One notable example is the transformation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) into 6PPD-quinone (6PPD-Q), a substance highly toxic to certain aquatic species like coho salmon rsc.orgnist.gov. These PPDs and their quinone derivatives have been detected in various environmental compartments, including runoff water, roadside soil, and particulate matter mdpi.comgoogle.com.

Studies are being conducted to investigate the microbial biodegradation of these compounds. Research is underway to determine if environmental contaminants like 6PPD and 6PPD-Q can be microbially degraded under various environmental conditions, which could lead to the development of bioremediation strategies rsc.org.

In terms of biological pathways in humans and other organisms, research has focused on the metabolism and detoxification of p-phenylenediamines. One identified metabolic pathway is N-acetylation, which is considered a detoxification reaction as the resulting metabolites are less reactive and non-genotoxic tandfonline.comwikipedia.org. Studies have shown that p-phenylenediamine is N-acetylated by human hepatocytes chemicalbook.comwikipedia.org. The detoxification pathway mediated by N-acetyltransferase-1 (NAT-1) enzymes is being investigated for novel PPD analogues to understand the role of functional groups in their metabolism and clearance tandfonline.com.

There is a lack of evidence for the metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes to form N-hydroxylamine, a key step in the activation of some carcinogenic arylamines chemicalbook.comwikipedia.org. This finding has implications for the assessment of its carcinogenic potential chemicalbook.comwikipedia.org.

Expanding Applications in Catalysis and Fine Chemical Synthesis

The unique chemical properties of N-phenyl-p-phenylenediamine and its derivatives are being explored for a range of applications in catalysis and fine chemical synthesis.

One notable application is its use as a reducing agent and stabilizer in the synthesis of catalysts. For example, N-phenyl-p-phenylenediamine has been employed in the microwave-assisted reduction of platinum to prepare Pt-catalysts on a carbon support for use in proton exchange membrane fuel cells mdpi.commdpi.com. The presence of N-phenyl-p-phenylenediamine significantly enhances the loading of platinum on the support material mdpi.com.

In the field of polymer chemistry, N-phenyl-p-phenylenediamine serves as a monomer for the synthesis of polydianiline (PDANI), a conductive polymer. The oxidative polymerization of this "dianiline" offers a route to materials with tunable electrochemical properties, making them promising candidates for applications in electronics and energy storage mdpi.com. The use of different dopants during polymerization allows for the modulation of the final properties of the polymer mdpi.com.

Furthermore, derivatives of N-phenyl-p-phenylenediamine are used as intermediates in the synthesis of other valuable chemicals. For instance, the reductive alkylation of p-aminodiphenylamine (another name for N-phenyl-p-phenylenediamine) with ketones is a method to produce N,N'-disubstituted p-phenylenediamines, which are effective antiozonants for rubber rsc.orgrsc.org. Catalytic systems for these reactions are being optimized to improve efficiency and catalyst stability rsc.orgrsc.org.

The compound and its derivatives also have potential as ligands in catalytic complexes. The nitrogen atoms in the molecule can coordinate with metal centers, and research into such complexes could open up new catalytic applications in organic synthesis. For example, related phenylenediamine compounds have been shown to act as catalysts for oxime ligation reactions, which are important in bioconjugation and protein labeling nih.gov.

Finally, N-phenyl-p-phenylenediamine is utilized in analytical chemistry, for instance, in the determination of trace amounts of certain substances through catalytic oxidative coupling reactions nih.gov.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,4-Benzenediamine, N-phenyl-, monohydrochloride?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-benzenediamine with phenyl chloride derivatives in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere, followed by acidification with HCl to isolate the monohydrochloride salt . Purification often employs recrystallization using ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent). Characterization via melting point analysis, FT-IR (amine and HCl salt peaks at ~2500 cm⁻¹ and 1600 cm⁻¹), and elemental analysis ensures purity. Note: Strict control of stoichiometry (1:1 HCl) is critical to avoid dihydrochloride formation .

Basic: What analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (broad peak δ ~8 ppm). HCl salt formation shifts proton signals due to deshielding .
  • HPLC-MS: Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation ([M+H]⁺ or [M-Cl]⁺ adducts).
  • XRD: Single-crystal X-ray diffraction resolves crystal packing and salt stoichiometry.
  • TGA/DSC: Assess thermal stability; HCl release occurs at ~150–200°C .

Advanced: How does this compound function in polymer synthesis, and what experimental parameters optimize its reactivity?

Methodological Answer:
As a monomer, it can form polyamides or polyimides via condensation with diacyl chlorides (e.g., benzene-1,4-dicarbonyl chloride). Key parameters:

  • Solvent: Use anhydrous NMP or DMAc to prevent hydrolysis.
  • Temperature: 80–120°C under inert gas to promote imide bond formation.
  • Catalyst: Triethylamine (0.5–1 eq.) neutralizes HCl, driving reaction equilibrium .
    Characterize polymers via GPC (Mw >10 kDa), FT-IR (amide I/II bands at 1650/1550 cm⁻¹), and tensile testing for mechanical properties.

Advanced: What experimental designs assess the environmental persistence and ecotoxicity of this compound?

Methodological Answer:

  • Bioaccumulation Factor (BCF): Use OECD 305 guidelines with algae (e.g., Chlorella vulgaris) and fish (e.g., Danio rerio) exposed to 0.1–10 mg/L. Measure uptake via LC-MS/MS. BCF <100 suggests low bioaccumulation .
  • Aquatic Toxicity: Follow OECD 201/202 for acute toxicity (48-hr EC₅₀ in Daphnia magna). Comparative studies with 1,4-benzenediamine dihydrochloride show salt form affects toxicity (e.g., dihydrochloride is ~10x more toxic due to higher solubility) .

Advanced: How can computational modeling predict this compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to compute HOMO/LUMO energies (predict redox behavior). Solvent effects (water/DMSO) are modeled via PCM.
  • Molecular Dynamics (MD): Simulate interactions in polymer matrices (e.g., with LAMMPS) to predict mechanical strength.
  • Docking Studies: Screen for biological activity (e.g., enzyme inhibition) using AutoDock Vina .

Advanced: How should researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from:

  • Impurities: Trace moisture or residual solvents accelerate degradation. Use Karl Fischer titration to confirm dryness.
  • Analytical Conditions: TGA under N₂ vs. air alters decomposition pathways.
  • Salt Hydration: Monohydrate vs. anhydrous forms have distinct stability profiles. Characterize via XRD and DVS (dynamic vapor sorption) .

Advanced: What strategies mitigate side reactions during its use in multi-step organic syntheses?

Methodological Answer:

  • Protection of Amines: Use Boc or Fmoc groups during coupling reactions to prevent undesired protonation.
  • Acid Scavengers: Add molecular sieves or polymer-supported bases (e.g., PS-TBD) to neutralize HCl in situ.
  • Kinetic Control: Lower reaction temperatures (0–25°C) and slow reagent addition minimize dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenediamine, N-phenyl-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediamine, N-phenyl-, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.